Methyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

Description

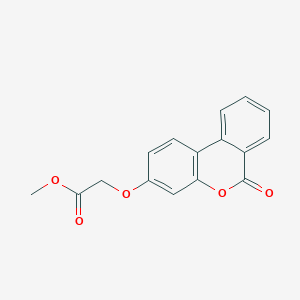

Methyl ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate is an organic compound belonging to the coumarin derivative family, characterized by a benzo[c]chromen-6-one core substituted with a methoxyacetate group at the 3-position. Coumarin derivatives are widely studied for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound’s structure features a methyl ester functional group, which influences its physicochemical properties, such as solubility and metabolic stability.

Properties

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

methyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |

InChI |

InChI=1S/C16H12O5/c1-19-15(17)9-20-10-6-7-12-11-4-2-3-5-13(11)16(18)21-14(12)8-10/h2-8H,9H2,1H3 |

InChI Key |

UUOVBLJTYHSWKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate typically involves the reaction of 6-oxo-6H-benzo©chromen-3-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Potential Pharmaceutical Applications

Methyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate may be useful in the development of drugs for treating oxidative stress-related conditions because of its biological activities.

Synthesis and Chemical Transformations

The synthesis of methyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate typically involves specific chemical processes, and industrial production might use continuous flow reactors to improve yield and quality consistency. This compound can undergo various chemical transformations, which is important in creating derivatives with enhanced efficacy or target specificity.

Relevance of Benzo[c]chromene Derivatives

Compounds featuring the benzo[c]chromene structure have been reported to exhibit a variety of biological activities. Researchers designed and synthesized a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives and evaluated their biological activities as potential PDE2 inhibitors . One such derivative, compound 1f , was found to have the optimal inhibitory potential .

Urolithins and Neurodegenerative Diseases

Urolithins (hydroxylated 6 H-benzo[c]chromen-6-ones) are the main bioavailable metabolites of ellagic acid (EA), which was shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .

Other Potential Applications

Mechanism of Action

The mechanism of action of Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in the ester group or additional substituents on the benzo[c]chromenone core. Key examples include:

Key Observations :

- Lipophilicity : The methyl ester exhibits intermediate lipophilicity compared to the more hydrophobic benzyl ester and the hydrophilic free acid. This affects bioavailability and membrane permeability.

- Synthetic Accessibility : Methyl and ethyl esters are typically synthesized via esterification of the parent acid using reagents like EDCI and DMAP, as seen in related compounds .

- Stability : The methyl ester may hydrolyze more readily than bulkier esters (e.g., benzyl) under physiological conditions, releasing the active acid form .

Physicochemical Properties

- Purity: Commercial samples of related compounds (e.g., 2-({6-oxo...}oxy)propanoic acid) report purities ≥95% .

- Solubility: Methyl esters generally exhibit better organic solvent solubility (e.g., DMSO, ethanol) compared to free acids, which may form salts for aqueous compatibility .

- Thermal Stability : Hydrated forms of ethyl analogs (e.g., ) suggest sensitivity to moisture, a factor to consider in storage and formulation .

Biological Activity

Methyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate is a compound belonging to the class of benzo[c]chromenes, which are recognized for their diverse biological activities. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a chromone core, characterized by a benzopyran structure with a carbonyl group at position 6. The methyl ester functional group enhances its solubility and bioavailability, making it an attractive candidate for pharmacological applications.

Molecular Formula: C12H10O4

Molecular Weight: 218.21 g/mol

Antioxidant Activity

Research indicates that compounds with a benzo[c]chromene structure exhibit significant antioxidant properties. These activities are attributed to the ability of the chromene moiety to scavenge free radicals and inhibit oxidative stress-related damage in cells.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression, such as phosphodiesterase (PDE), leading to increased levels of cyclic nucleotides that promote cell signaling pathways associated with apoptosis .

- Modulation of Gene Expression : It has been suggested that this compound can influence gene expression related to oxidative stress response and apoptosis, further contributing to its protective effects against cellular damage .

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical activity, suggesting its potential utility in preventing oxidative stress-related diseases.

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties .

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from 15 to 30 µM, indicating promising anticancer activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activities |

|---|---|---|

| This compound | Benzo[c]chromene core | Antioxidant, anti-inflammatory, anticancer |

| Curcumin | Diarylheptanoid | Anti-inflammatory, antioxidant |

| Betulinic Acid | Pentacyclic triterpene | Noted for anticancer properties |

Q & A

Q. What are the recommended synthetic routes for Methyl ((6-oxo-6H-benzo[C]chromen-3-YL)oxy)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or coupling reactions. For example, enzymatic hydrolysis using Candida antarctica lipase immobilized on acrylic resin under mild aqueous conditions (pH 7.4, THF/phosphate buffer mixture) achieves high yields (99%) . Alternatively, coupling agents like EDCI and DMAP in dry CH₂Cl₂ are effective for introducing ester functionalities, yielding ~70% purity after silica gel chromatography . Reaction conditions (solvent polarity, temperature, catalyst loading) critically impact regioselectivity and byproduct formation.

Q. How can the molecular structure and purity of this compound be validated?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Compare H/C NMR shifts with related benzo[c]chromen derivatives (e.g., δ 8.37 ppm for aromatic protons in similar structures) .

- Purity assessment : Employ HPLC (retention time analysis) and LC/MS (e.g., Waters MicroMass ZQ system with 99% purity threshold) .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (C₁₉H₁₆O₆, theoretical 340.34 g/mol) and detect trace impurities .

- TLC and column chromatography : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .

- NMR integration : Identify residual solvents (e.g., THF, CH₂Cl₂) via peak integration in H NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay specificity or purity issues. For enzyme inhibition studies (e.g., FAAH or AChE targets):

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ determination) .

- Control experiments : Use known inhibitors (e.g., rivastigmine for AChE) to benchmark activity .

- Purity recalibration : Repurify batches showing inconsistent activity via preparative HPLC .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

- Methodological Answer :

- Twinned data : Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .

- Disorder modeling : Apply PART instructions in SHELXL to resolve methyl or ester group disorder .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .

Q. How do enzymatic vs. chemical synthesis methods compare in scalability and stereochemical control?

- Methodological Answer :

- Enzymatic hydrolysis : Advantages include high enantioselectivity and mild conditions (e.g., 99% yield without racemization) .

- Chemical coupling : EDCI/DMAP offers faster reaction times but may require chiral auxiliaries for stereocontrol, increasing complexity .

- Scalability : Enzymatic methods are limited by enzyme cost, whereas chemical routes are more adaptable to large-scale reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.